(1,1-Dioxo-2,3-dihydro-1-benzothiophen-3-yl)methylurea
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Overview
Description
(1,1-Dioxo-2,3-dihydro-1-benzothiophen-3-yl)methylurea is a versatile chemical compound with a unique structure that offers potential applications in various scientific fields. This compound is characterized by the presence of a benzothiophene ring system fused with a urea moiety, which imparts distinct chemical and physical properties.
Preparation Methods
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
(1,1-Dioxo-2,3-dihydro-1-benzothiophen-3-yl)methylurea undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to alter the oxidation state of the sulfur atom in the benzothiophene ring.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Various nucleophiles or electrophiles can be used, depending on the desired substitution pattern.
Major Products Formed
The major products formed from these reactions include derivatives with modified functional groups, which can be further utilized in various applications, such as drug development and material science .
Scientific Research Applications
(1,1-Dioxo-2,3-dihydro-1-benzothiophen-3-yl)methylurea has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of (1,1-Dioxo-2,3-dihydro-1-benzothiophen-3-yl)methylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular pathways, influencing various biological processes .
Comparison with Similar Compounds
Similar Compounds
(1,1-Dioxo-2,3-dihydro-1-benzothiophen-2-yl)methanamine: This compound shares a similar benzothiophene core but differs in the functional group attached to the ring.
1,3-Dioxo-2,3-dihydro-1H-indene derivatives: These compounds have a similar dioxo structure but with an indene core instead of benzothiophene.
Uniqueness
(1,1-Dioxo-2,3-dihydro-1-benzothiophen-3-yl)methylurea is unique due to its specific combination of the benzothiophene ring and the methylurea group, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
(1,1-dioxo-2,3-dihydro-1-benzothiophen-3-yl)methylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3S/c11-10(13)12-5-7-6-16(14,15)9-4-2-1-3-8(7)9/h1-4,7H,5-6H2,(H3,11,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWORRFWUNBBZSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC=C2S1(=O)=O)CNC(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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